Cas no 1806999-57-4 (3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol)

3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol
-
- インチ: 1S/C8H9BrF2N2O/c9-7-4(1-12)6(3-14)13-2-5(7)8(10)11/h2,8,14H,1,3,12H2
- InChIKey: PSYWRXZOSYQFNN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=CN=C(CO)C=1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055250-1g |
3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol |
1806999-57-4 | 97% | 1g |
$3,069.40 | 2022-03-31 | |
Alichem | A029055250-250mg |
3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol |
1806999-57-4 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029055250-500mg |
3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol |
1806999-57-4 | 97% | 500mg |
$1,646.30 | 2022-03-31 |
3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol 関連文献
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanolに関する追加情報
Introduction to 3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol (CAS No. 1806999-57-4)
3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol, identified by its CAS number 1806999-57-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and versatility in drug design. The presence of multiple functional groups, including an amino methyl group, a bromo substituent, and a difluoromethyl group, makes this molecule a promising candidate for further exploration in synthetic chemistry and drug development.
The aminomethyl side chain at the 3-position of the pyridine ring introduces a nucleophilic center, which can be readily modified through various chemical reactions such as coupling or condensation reactions. This feature is particularly valuable in medicinal chemistry, where such modifications can enhance binding affinity to biological targets. The bromo atom at the 4-position serves as a versatile handle for further functionalization, enabling the introduction of additional pharmacophores or tags for analytical purposes. Moreover, the difluoromethyl group at the 5-position is known to improve metabolic stability and binding interactions with biological receptors, making it a common moiety in modern drug molecules.
In recent years, there has been growing interest in the development of novel pyridine derivatives due to their diverse pharmacological properties. Specifically, compounds featuring both amino and halogenated substituents have been extensively studied for their potential applications in treating various diseases. For instance, research has demonstrated that pyridine-based molecules can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The structural features of 3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol align well with these trends, suggesting its utility in designing next-generation therapeutics.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The combination of an aminomethyl group and halogen atoms provides multiple opportunities for chemical manipulation, allowing researchers to fine-tune its properties according to specific therapeutic needs. For example, the amino group can be coupled with carboxylic acid derivatives to form amides or esters, while the bromo atom can undergo cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are essential in constructing intricate molecular architectures that mimic natural products or target specific biological pathways.
The difluoromethyl group is another critical feature that enhances the pharmacological profile of this compound. Difluorinated moieties are well-documented to improve drug-like properties such as lipophilicity, solubility, and resistance to metabolic degradation. This characteristic makes 3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol an attractive scaffold for developing drugs with prolonged half-lives and improved bioavailability. Furthermore, computational studies have shown that pyridine derivatives with difluoromethyl groups often exhibit strong interactions with enzymes and receptors due to their ability to modulate electronic distributions.
Recent advancements in computational chemistry have also highlighted the importance of understanding the three-dimensional structure of molecules like 3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These studies have revealed that subtle changes in its structure can significantly impact its binding affinity and selectivity. For instance, optimizing the orientation of the aminomethyl group or adjusting the electronic properties of the difluoromethyl moiety could lead to enhanced efficacy against specific diseases.
In addition to its synthetic utility, this compound has shown promise in preclinical studies as a precursor for more active pharmaceutical ingredients (APIs). Researchers have utilized it to develop novel inhibitors targeting enzymes involved in cancer progression or inflammatory responses. The ability to introduce diverse functional groups into its framework allows for rapid screening and optimization of lead compounds. This flexibility is particularly valuable in high-throughput screening campaigns where large libraries of derivatives are tested against biological assays.
The synthesis of 3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol also exemplifies modern synthetic strategies employed in medicinal chemistry. Advanced techniques such as transition-metal catalysis and flow chemistry have been leveraged to achieve efficient and scalable production methods. These approaches not only improve yield but also minimize waste generation, aligning with green chemistry principles. As a result, researchers can now access this compound more readily than ever before, accelerating their efforts toward discovering new therapeutic agents.
The future prospects for this compound are bright, given its unique structural features and potential applications across multiple therapeutic areas. Continued research will likely uncover new ways to exploit its chemical diversity for drug development purposes. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and innovative methodologies,3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol has the potential to contribute significantly to advancements in medicine.
1806999-57-4 (3-(Aminomethyl)-4-bromo-5-(difluoromethyl)pyridine-2-methanol) 関連製品
- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)
- 349095-04-1(2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)
- 1356837-87-0(Penicillin V-d5)
- 2411253-99-9(2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one)
- 2228336-60-3(3-5-(methoxymethyl)furan-2-yl-2,2-dimethylpropan-1-ol)
- 851978-53-5(4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)
- 870694-37-4((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 898562-99-7(PDE10-IN-5)
- 2103401-48-3(1-benzyl-3-(chloromethyl)piperidine hydrochloride)



